molecular formula C8H4BBrF6O2 B8134424 4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid

4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid

Cat. No.: B8134424
M. Wt: 336.82 g/mol
InChI Key: MQJZSTDZPJURKQ-UHFFFAOYSA-N
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Description

4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and two trifluoromethyl groups. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2,5-bis(trifluoromethyl)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene), under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (50-100°C).

Major Products:

    Biaryls: Formed through Suzuki-Miyaura cross-coupling

    Substituted Phenyl Derivatives: Formed through substitution reactions

Scientific Research Applications

4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid involves its role as a boron-containing reagent in the Suzuki-Miyaura cross-coupling reaction. The reaction proceeds through the following steps:

Comparison with Similar Compounds

    [4-Trifluoromethylphenyl]boronic acid: Similar structure but lacks the bromine substituent.

    [2,4-Bis(trifluoromethyl)phenyl]boronic acid: Similar structure with two trifluoromethyl groups but different substitution pattern.

    [4-Bromophenyl]boronic acid: Similar structure but lacks the trifluoromethyl groups.

Uniqueness: 4-Bromo-2,5-bis(trifluoromethyl)benzeneboronic acid is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and versatility in various chemical reactions. The trifluoromethyl groups also impart unique electronic properties, making it valuable in the synthesis of advanced materials and pharmaceuticals .

Properties

IUPAC Name

[4-bromo-2,5-bis(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BBrF6O2/c10-6-2-3(7(11,12)13)5(9(17)18)1-4(6)8(14,15)16/h1-2,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJZSTDZPJURKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BBrF6O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.82 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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